molecular formula C10H10N2O2S B3082717 1-Ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1134309-90-2

1-Ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3082717
CAS No.: 1134309-90-2
M. Wt: 222.27 g/mol
InChI Key: XDEOVDKJODCPRM-UHFFFAOYSA-N
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Description

1-Ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a pyrazole core substituted with an ethyl group at the 1-position, a thiophene ring at the 5-position, and a carboxylic acid moiety at the 3-position. Pyrazole derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

1-ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-12-8(9-4-3-5-15-9)6-7(11-12)10(13)14/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEOVDKJODCPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with thiophene-2-carboxylic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

1-Ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid and analogous pyrazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
This compound 1-Ethyl, 5-thiophen-2-yl, 3-carboxylic acid C₁₀H₁₀N₂O₂S 234.27 (calculated) Carboxylic acid enhances hydrogen bonding; thiophene contributes to π-π stacking. N/A
1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid 1-Methyl, 5-thiophen-2-yl, 3-carboxylic acid C₉H₈N₂O₂S 208.24 Smaller alkyl group reduces steric bulk; lower molecular weight.
1-(4-Fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid 1-(4-Fluorophenyl), 5-thiophen-2-yl, 3-carboxylic acid C₁₄H₉FN₂O₂S 288.30 Fluorine atom introduces electronegativity; aromatic substituent may enhance lipophilicity.
1-(3-Chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid 1-(3-Chlorophenyl), 3-thienyl, 5-carboxylic acid C₁₄H₉ClN₂O₂S 304.75 Chlorine substituent increases molecular weight; positional isomerism affects binding.
Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate 1-Methyl, 5-thiophen-2-yl, 3-ethyl ester C₁₀H₁₂N₂O₂S 224.28 Ester group improves lipid solubility; lacks acidic proton for hydrogen bonding.
1-Ethyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid 1-Ethyl, 5-methyl ester, 3-carboxylic acid C₈H₁₀N₂O₄ 198.18 Dual functional groups (ester and acid) may influence pH-dependent solubility.

Structural and Functional Analysis

  • Substituent Effects :

    • Alkyl vs. Aryl Groups : The ethyl group in the target compound provides moderate steric bulk compared to the methyl group in or the fluorophenyl group in . Aryl substituents (e.g., 4-fluorophenyl) enhance aromatic interactions but may reduce solubility in aqueous media.
    • Thiophene vs. Phenyl : Thiophene’s sulfur atom contributes to unique electronic and π-stacking properties, differentiating it from phenyl-substituted analogs like 2-ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid .
    • Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound facilitates hydrogen bonding and salt formation, whereas ester derivatives (e.g., ) prioritize lipophilicity and membrane permeability.
  • Biological Relevance: Pyrazole-3-carboxylic acid derivatives are frequently used as intermediates in synthesizing enzyme inhibitors (e.g., Lp-PLA2 inhibitors in ).

Physicochemical Properties

  • Solubility and pKa :

    • Carboxylic acid-containing derivatives (e.g., target compound and ) are expected to have pH-dependent solubility, with pKa values near ~3–4 (analogous to ’s predicted pKa of 3.68).
    • Ester derivatives (e.g., ) exhibit higher logP values, favoring organic solubility.
  • Crystallinity :

    • Hydrogen-bonding patterns in carboxylic acid derivatives may promote crystalline packing, as discussed in . Tools like Mercury CSD could further analyze these interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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1-Ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

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